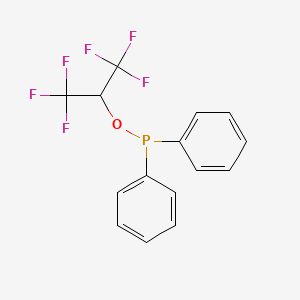
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is a chemical compound with the molecular formula C15H10F6OP. It is also known by its synonym, 1,1,1,3,3,3-Hexafluoropropan-2-yl diphenylphosphinite . This compound is characterized by the presence of both phosphinous acid and trifluoromethyl groups, making it a unique and versatile reagent in various chemical reactions.
Vorbereitungsmethoden
The synthesis of phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester typically involves the reaction of diphenylphosphine with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the preparation of phosphine ligands for catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism by which phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester exerts its effects involves the interaction of the phosphinous acid group with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and facilitating catalytic reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester can be compared with other similar compounds, such as:
Phosphinous acid, dimethyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester: This compound has similar reactivity but different steric and electronic properties due to the presence of methyl groups instead of phenyl groups.
Hexafluoroisopropyl methacrylate: Although not a phosphinous acid ester, this compound also contains trifluoromethyl groups and is used in similar applications, such as the synthesis of specialty chemicals.
The uniqueness of this compound lies in its combination of phosphinous acid and trifluoromethyl groups, which provide distinct reactivity and stability advantages in various chemical reactions.
Eigenschaften
CAS-Nummer |
53772-43-3 |
|---|---|
Molekularformel |
C15H11F6OP |
Molekulargewicht |
352.21 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoropropan-2-yloxy(diphenyl)phosphane |
InChI |
InChI=1S/C15H11F6OP/c16-14(17,18)13(15(19,20)21)22-23(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI-Schlüssel |
KXUPXEIZCHKCHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
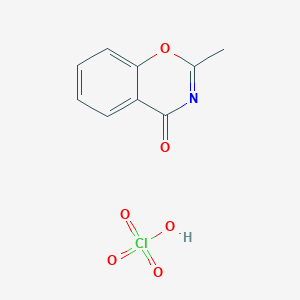
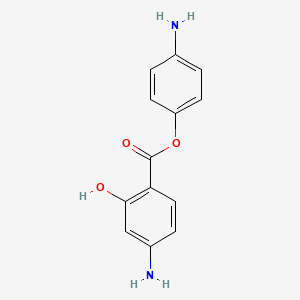
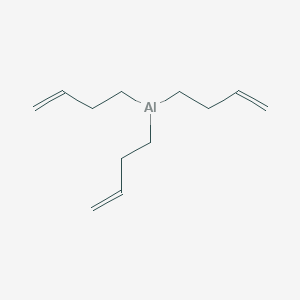
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
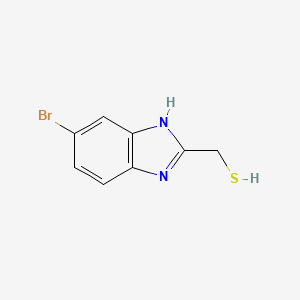
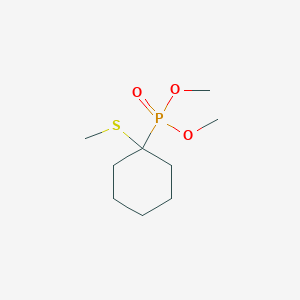
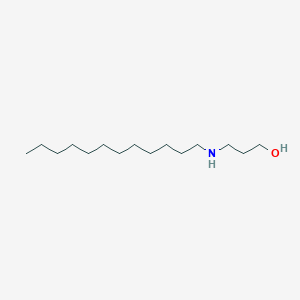
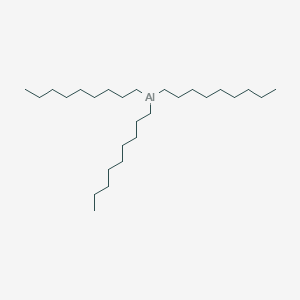
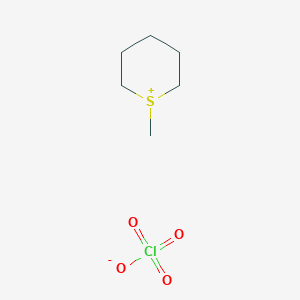
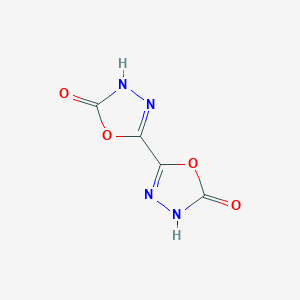
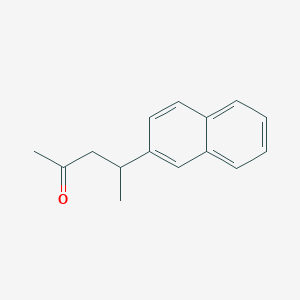
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
